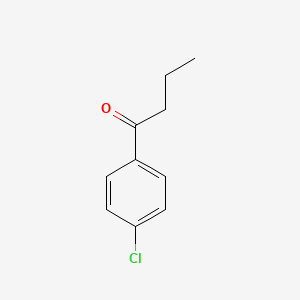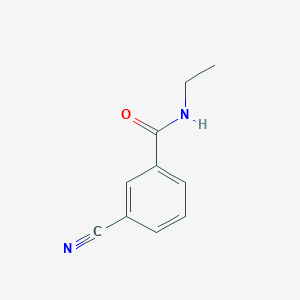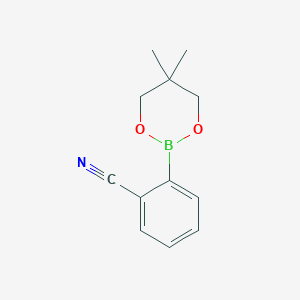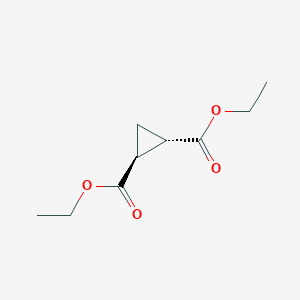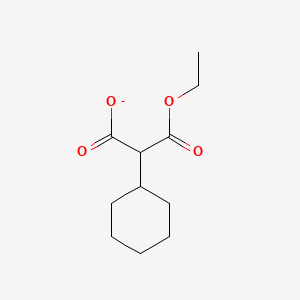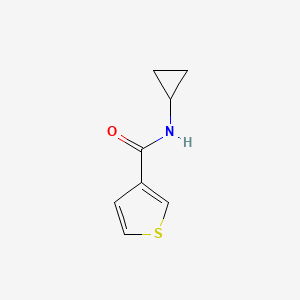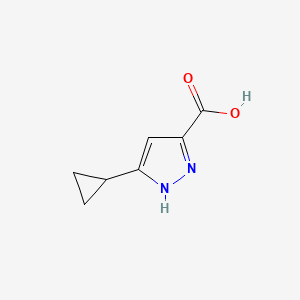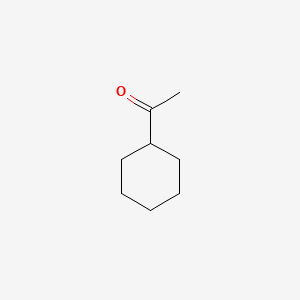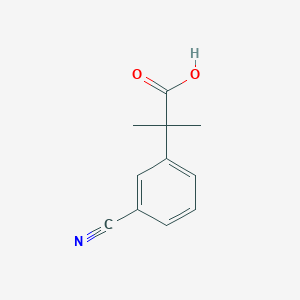
2-(3-Cyanophenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
“2-(3-Cyanophenyl)-2-methylpropanoic acid” is a chemical compound. It is a derivative of propanoic acid where one of the hydrogens in the methyl group is replaced by a 3-cyanophenyl group .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . Other reactions may involve cyanoacetohydrazides, which are used in the synthesis of a variety of polyfunctional heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
- Application : 2-(3-Cyanophenyl)-2-methylpropanoic acid serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmentally benign nature make it valuable for constructing complex organic molecules .
- Properties : Researchers have studied its optoelectronic properties using theoretical methods (RHF and DFT). Understanding its electronic structure aids in optimizing DSSC performance .
Suzuki–Miyaura Coupling
Dye-Sensitized Solar Cells (DSSCs)
Coumarin Derivatives
Wirkmechanismus
Target of Action
Similar compounds like boronic acids are known to interact with various biochemical entities
Mode of Action
Related compounds are often used in suzuki–miyaura coupling reactions, a type of carbon–carbon bond-forming reaction . In these reactions, a palladium catalyst facilitates the coupling of two organic groups, one electrophilic and one nucleophilic . The exact mode of action of 2-(3-Cyanophenyl)-2-methylpropanoic acid would depend on its specific targets and the biochemical context in which it is used.
Biochemical Pathways
Compounds like this one that are used in suzuki–miyaura coupling reactions can influence a wide range of biochemical pathways by enabling the formation of new carbon–carbon bonds . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Similar compounds are known to have varying pharmacokinetic properties . The bioavailability of this compound would depend on factors such as its absorption in the gastrointestinal tract, its distribution throughout the body, its metabolism in the liver and other tissues, and its excretion via the kidneys or other routes.
Result of Action
Compounds used in suzuki–miyaura coupling reactions can have a wide range of effects, depending on the specific compounds they are coupled with . The exact effects of this compound would depend on its specific targets and the biochemical context in which it is used.
Eigenschaften
IUPAC Name |
2-(3-cyanophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,10(13)14)9-5-3-4-8(6-9)7-12/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYGNUJSGOMETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



